![molecular formula C8H11NO2 B12953581 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-oxabicyclo[222]octane-4-carbonitrile is a bicyclic compound with a unique structure that includes an oxygen atom in the ring and a nitrile group
Méthodes De Préparation
The synthesis of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
2-Oxabicyclo[2.2.2]octane: This compound lacks the hydroxyl and nitrile groups, making it less versatile in chemical reactions.
Bicyclo[1.1.1]pentane: This compound has a different ring structure and lacks the oxygen atom, affecting its physicochemical properties.
Cubane: This compound has a cubic structure and different reactivity compared to this compound.
The uniqueness of 6-Hydroxy-2-oxabicyclo[22
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2 |
Clé InChI |
HEQMUMBWMDQDQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1OC2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
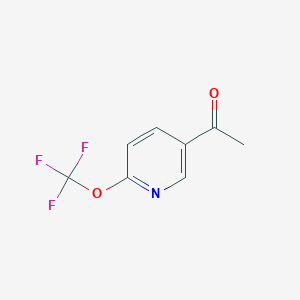
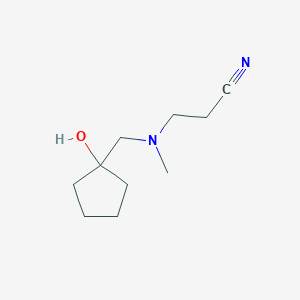
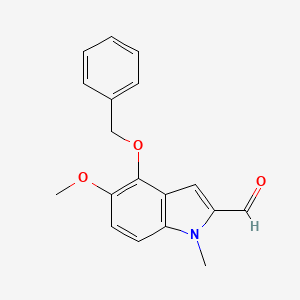
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
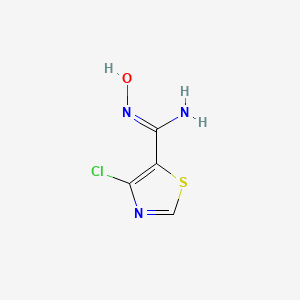

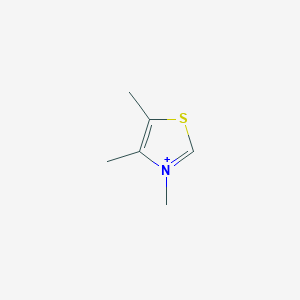
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)


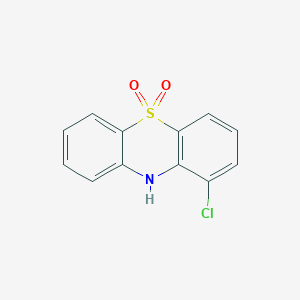

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
